S-Farnesyl cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

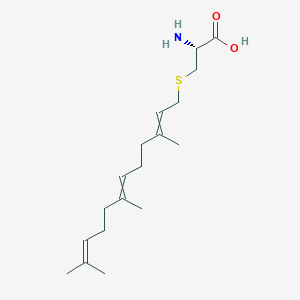

S-Farnesyl cysteine, also known as this compound, is a useful research compound. Its molecular formula is C18H31NO2S and its molecular weight is 325.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

- Mechanism of Action : S-Farnesyl cysteine functions by modulating inflammatory pathways. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in human keratinocytes and dermal microvascular endothelial cells exposed to various inflammatory stimuli .

- Clinical Studies : A randomized double-blind trial demonstrated that a 1% this compound gel significantly improved skin parameters associated with aging, such as wrinkles and hydration, compared to a vehicle control . The compound exhibited potent anti-inflammatory effects, outperforming traditional treatments for conditions like rosacea and eczema .

Applications in Skin Health

- Photoaging Protection : this compound has shown protective effects against UVA and UVB-induced photoaging. It inhibits collagenase production in dermal fibroblasts, thereby reducing signs of skin aging caused by sun exposure .

- Hydration and Barrier Function : The compound enhances the expression of aquaporin-3, a protein crucial for water transport in skin cells. This upregulation contributes to improved skin hydration and barrier recovery, making it beneficial for maintaining skin elasticity and overall health .

Potential Therapeutic Uses

- Treatment of Inflammatory Skin Disorders : Given its ability to modulate inflammatory responses, this compound is being investigated as a potential treatment for various inflammatory skin conditions such as acne, atopic dermatitis, and rosacea. Its efficacy in reducing cytokine release positions it as a promising candidate for topical therapies .

- Cancer Research : Preliminary studies suggest that this compound may have anti-cancer properties due to its role in inhibiting oxidative stress in immune cells like neutrophils. This aspect warrants further investigation into its potential applications in oncology .

Summary of Research Findings

Propiedades

Fórmula molecular |

C18H31NO2S |

|---|---|

Peso molecular |

325.5 g/mol |

Nombre IUPAC |

(2R)-2-amino-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoic acid |

InChI |

InChI=1S/C18H31NO2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-22-13-17(19)18(20)21/h7,9,11,17H,5-6,8,10,12-13,19H2,1-4H3,(H,20,21)/t17-/m0/s1 |

Clave InChI |

SYSLNQMKLROGCL-KRWDZBQOSA-N |

SMILES isomérico |

CC(=CCCC(=CCCC(=CCSC[C@@H](C(=O)O)N)C)C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C |

Sinónimos |

S-farnesyl cysteine S-farnesylcysteine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.